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2-Ethyl-2-adamantyl methacrylate - 209982-56-9

2-Ethyl-2-adamantyl methacrylate

Catalog Number: EVT-339548
CAS Number: 209982-56-9
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Ethyl-2-adamantyl methacrylate (EAdMA) is a methacrylate monomer commonly employed in the development of photoresist materials for lithography applications, particularly in the semiconductor industry. [, , , , , , ] It serves as a crucial component in chemically amplified resists (CARs) due to its ability to act as a protecting group. [, , ] EAdMA belongs to a class of bulky adamantyl-containing monomers known to enhance the etch resistance and thermal stability of photoresist materials. [, ]

2-Methyl-2-adamantyl methacrylate (MAdMA)

Compound Description: 2-Methyl-2-adamantyl methacrylate is a methacrylate monomer bearing a 2-methyl-2-adamantyl group as a protecting group. It is used as a component in terpolymer resist formulations for ArF lithography. This compound contributes to the overall etch resistance and lithographic performance of the resist material. []

Relevance: 2-Methyl-2-adamantyl methacrylate is structurally very similar to 2-ethyl-2-adamantyl methacrylate, differing only in the alkyl substituent at the 2-position of the adamantyl group (methyl vs. ethyl). Both compounds serve as protecting groups in photoresist formulations, influencing the dissolution rate and lithographic properties of the resist material. [, ]

4-Hydroxystyrene (HS)

Compound Description: 4-Hydroxystyrene is a styrene monomer bearing a hydroxyl group at the para position. It serves as a common building block in various chemically amplified photoresist formulations. The hydroxyl group provides a site for chemical modification and can participate in hydrogen bonding, influencing the polymer properties. [, , , , , , ]

Relevance: 4-Hydroxystyrene is often copolymerized with 2-ethyl-2-adamantyl methacrylate to create photoresist polymers. The combination of these monomers contributes to the desired properties of the resist, such as sensitivity, contrast, and etch resistance. [, , , , , , ]

γ-Butyrolactone methacrylate (GBLMA)

Compound Description: γ-Butyrolactone methacrylate is a methacrylate monomer containing a γ-butyrolactone ring. It is commonly incorporated into photoresist formulations to enhance adhesion to the substrate. [, ]

Relevance: γ-Butyrolactone methacrylate is often used in conjunction with 2-ethyl-2-adamantyl methacrylate in photoresist polymers. While 2-ethyl-2-adamantyl methacrylate primarily contributes to the lithographic performance, γ-butyrolactone methacrylate ensures good adhesion of the resist material to the substrate. [, ]

3-Hydroxy-1-adamantyl methacrylate (HAdMA)

Compound Description: 3-Hydroxy-1-adamantyl methacrylate is another adamantyl-based methacrylate monomer used in photoresist formulations. The presence of the hydroxyl group at the 3-position of the adamantyl group allows for potential modifications or interactions that can influence the resist properties. [, ]

Relevance: 3-Hydroxy-1-adamantyl methacrylate shares a structural similarity with 2-ethyl-2-adamantyl methacrylate, both containing the bulky adamantyl group. They are often incorporated together in terpolymer systems to fine-tune the lithographic performance and dissolution characteristics of the resist. [, ]

α-Hydroxy-γ-butyrolactone methacrylate (GBLMA)

Compound Description: α-Hydroxy-γ-butyrolactone methacrylate is a methacrylate monomer containing both a hydroxyl group and a γ-butyrolactone ring. It is commonly incorporated into photoresist formulations to potentially influence adhesion, polarity, and other properties. []

Relevance: α-Hydroxy-γ-butyrolactone methacrylate shares structural similarities with both γ-butyrolactone methacrylate and 2-ethyl-2-adamantyl methacrylate, containing functional groups found in both compounds. It is often utilized in photoresist formulations alongside these compounds to optimize resist properties for lithographic processes. []

Compound Description: Phenyl methacrylate dimethylsulfonium nonaflate is a cationic photoacid generator (PAG) used in chemically amplified resists. Upon exposure to light, it generates a strong acid (nonaflic acid) that catalyzes the deprotection reaction of the resist polymer, enabling the development process. []

Relevance: This PAG is incorporated into photoresist polymers alongside 2-ethyl-2-adamantyl methacrylate. The PAG's ability to generate acid upon exposure is crucial for the resist's sensitivity and overall lithographic performance. []

Phenyl methacrylate dimethysulfonium triflate (PAG)

Compound Description: Phenyl methacrylate dimethysulfonium triflate is another cationic PAG that generates triflic acid upon exposure to light. It plays a similar role to phenyl methacrylate dimethylsulfonium nonaflate in chemically amplified resists. []

Relevance: This PAG is also used in conjunction with 2-ethyl-2-adamantyl methacrylate in photoresist formulations. The choice of PAG, including the counter anion, can influence the resist's sensitivity and lithographic performance. []

Compound Description: Triphenylsulfonium salt 2-(methacryloxy)-4-trifluoromethyl benzenesulfonate is an anionic PAG containing a triphenylsulfonium cation and a sulfonate anion. It is designed to be incorporated into the polymer backbone of photoresist materials. Upon exposure to light, it generates a strong acid that catalyzes deprotection reactions during the lithographic process. []

Relevance: This PAG, along with its isomers and other anionic PAGs, is specifically designed for incorporation into polymer resists containing monomers like 2-ethyl-2-adamantyl methacrylate. This integration aims to improve the uniformity of acid generation and enhance the lithographic performance of the resist material. []

Compound Description: This compound is an isomer of Triphenylsulfonium salt 2-(methacryloxy)-4-trifluoromethyl benzenesulfonate, also functioning as an anionic PAG. The difference in the position of the trifluoromethyl group on the benzene ring can lead to variations in its properties and behavior within the resist material. []

Relevance: Similar to its isomer, this PAG is designed for incorporation into polymer resists containing 2-ethyl-2-adamantyl methacrylate. The use of different isomers allows researchers to investigate the impact of subtle structural changes on the PAG's performance and the overall lithographic properties of the resist. []

Triphenylsulfonium salt 4-(methacryloxy)-3-nitro-benzenesulfonate (NO2 PAG)

Compound Description: Triphenylsulfonium salt 4-(methacryloxy)-3-nitro-benzenesulfonate is another anionic PAG with a nitro group on the benzene ring. This electron-withdrawing group can influence the PAG's reactivity and acid generation efficiency. []

Relevance: This PAG is incorporated into polymer resists containing 2-ethyl-2-adamantyl methacrylate to investigate the effect of different electron-withdrawing groups on the PAG's performance. The presence of the nitro group can potentially enhance the acid generation efficiency and improve the resist's sensitivity. []

Compound Description: Triphenylsulfonium salt of 1,1,2-trifluorobutanesulfonate methacrylate is an anionic PAG containing a fluorinated alkyl sulfonate anion. The presence of fluorine atoms can influence the PAG's solubility, diffusion, and acid generation properties. []

Relevance: This PAG is incorporated into polymer resists containing 2-ethyl-2-adamantyl methacrylate to investigate the impact of fluorinated alkyl sulfonate anions on the resist's performance. The fluorine atoms can potentially enhance the resist's transparency to EUV light and improve its overall lithographic properties. []

Triphenylsulfonium salt 4-(methacryloxy)-2,3,5,6-tetrafluorobenzenesulfonate (F4 PAG)

Compound Description: Triphenylsulfonium salt 4-(methacryloxy)-2,3,5,6-tetrafluorobenzenesulfonate is an anionic PAG with a tetrafluorinated benzene ring in its structure. This high degree of fluorination can significantly affect the PAG's properties, including its transparency to EUV light and its acid generation efficiency. []

Relevance: This PAG serves as a reference compound when compared to other anionic PAGs in polymer resists containing 2-ethyl-2-adamantyl methacrylate. The high fluorine content makes it a suitable candidate for EUV lithography, and its performance provides a benchmark for evaluating the effectiveness of other PAGs with different structural modifications. []

2,5-Dimethyl-2,5-hexanediol dimethacrylate (DMHDMA)

Compound Description: 2,5-Dimethyl-2,5-hexanediol dimethacrylate is a dimethacrylate monomer used to introduce branching points into polymer chains. Its incorporation allows for the synthesis of branched polymers with tailored properties. []

Relevance: 2,5-Dimethyl-2,5-hexanediol dimethacrylate is utilized in the preparation of branched photoresist polymers containing 2-ethyl-2-adamantyl methacrylate. The branching introduced by this monomer can influence the polymer's viscosity, solubility, and lithographic performance. []

Overview

2-Ethyl-2-adamantyl methacrylate is a synthetic organic compound notable for its application as a monomer in polymer chemistry. This compound, with the chemical formula C16_{16}H24_{24}O2_2 and a molecular weight of approximately 248.37 g/mol, is characterized by its adamantyl structure, which contributes to its unique properties and reactivity. It is primarily used in the production of polymers and copolymers, particularly in materials science and photolithography.

Source

2-Ethyl-2-adamantyl methacrylate can be synthesized from 2-ethyladamantanol through an esterification reaction with methacryloyl chloride. This process typically involves several steps, including the formation of intermediates and purification stages to achieve high purity levels suitable for industrial applications .

Classification

This compound belongs to the class of methacrylate esters, which are known for their ability to undergo polymerization reactions. Methacrylates are widely used in various applications, including coatings, adhesives, and biomedical devices due to their versatile chemical properties.

Synthesis Analysis

Methods

The synthesis of 2-Ethyl-2-adamantyl methacrylate involves multiple steps:

  1. Initial Reaction: The process begins with the reaction of 2-ethyladamantanol with methacryloyl chloride. This reaction typically requires a solvent and may involve the use of a base to neutralize hydrochloric acid formed during the reaction.
  2. Reaction Conditions: The reaction is conducted at room temperature for a duration of 10 to 20 hours. A polymerization inhibitor is added to prevent premature polymerization during synthesis.
  3. Purification: After completion, the reaction mixture is quenched with water, followed by extraction and purification processes such as distillation or recrystallization to isolate the desired product .

Technical Details

The typical yield from this synthesis can vary, but high-purity products are achievable through careful control of reaction conditions such as temperature and reactant ratios. The use of solvents like heptane during purification aids in achieving the desired product while minimizing impurities.

Molecular Structure Analysis

Structure

The molecular structure of 2-Ethyl-2-adamantyl methacrylate features an adamantane core, which is a polycyclic hydrocarbon structure known for its stability and rigidity. The methacrylate group contributes to its reactivity in polymerization processes.

  • Molecular Formula: C16_{16}H24_{24}O2_2
  • Molecular Weight: 248.37 g/mol
  • Melting Point: Approximately 40 °C
  • Solubility: Soluble in methanol and other organic solvents .

Data

The compound's structural integrity is essential for its performance in applications such as photolithography where it serves as a key component in photoresist formulations .

Chemical Reactions Analysis

Reactions

2-Ethyl-2-adamantyl methacrylate undergoes several types of chemical reactions:

  1. Polymerization: This compound readily participates in radical polymerization processes, often initiated by free radicals generated from initiators like azobisisobutyronitrile or benzoyl peroxide.
  2. Esterification: It can react with alcohols under acidic conditions to form esters.
  3. Substitution Reactions: The compound can also undergo nucleophilic substitution reactions when exposed to suitable nucleophiles .

Technical Details

The primary products from these reactions include various polymers that exhibit desirable mechanical and thermal properties, making them suitable for advanced material applications.

Mechanism of Action

Process

The mechanism of action for 2-Ethyl-2-adamantyl methacrylate primarily revolves around its polymerization capability:

  1. Initiation: Free radicals initiate the polymerization process by reacting with the double bond in the methacrylate group.
  2. Propagation: The growing polymer chain continues to react with additional monomers, leading to high molecular weight polymers.
  3. Termination: The polymerization process can terminate through various pathways, including combination or disproportionation reactions.

Data

This mechanism allows for the formation of materials with tailored properties suitable for specific applications such as drug delivery systems or advanced coatings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid at room temperature.
  • Melting Point: Approximately 40 °C.
  • Solubility: Soluble in organic solvents like methanol.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of the methacrylate group, particularly under radical conditions.
  • Stability: Stable under normal conditions but sensitive to heat and light .

Relevant analyses indicate that these properties contribute significantly to its utility in various scientific applications.

Applications

Scientific Uses

2-Ethyl-2-adamantyl methacrylate finds extensive use in:

  1. Polymer Chemistry: As a monomer for synthesizing high-performance polymers used in coatings and adhesives.
  2. Photolithography: Utilized in photoresist formulations where it enhances resolution and etching resistance during semiconductor manufacturing processes.
  3. Biomedical Applications: Its biocompatibility makes it suitable for drug delivery systems and other medical devices due to its ability to form polymers that can encapsulate therapeutic agents .

Properties

CAS Number

209982-56-9

Product Name

2-Ethyl-2-adamantyl methacrylate

IUPAC Name

(2-ethyl-2-adamantyl) 2-methylprop-2-enoate

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C16H24O2/c1-4-16(18-15(17)10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h11-14H,2,4-9H2,1,3H3

InChI Key

DCTVCFJTKSQXED-UHFFFAOYSA-N

SMILES

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C

Canonical SMILES

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C

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